molecular formula C16H16N2O5S B296329 N-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]phenyl}acetamide

N-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]phenyl}acetamide

Cat. No. B296329
M. Wt: 348.4 g/mol
InChI Key: DPROTBKANNVTMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]phenyl}acetamide, also known as DB844, is a chemical compound that has been studied extensively for its potential use as an antimicrobial agent. In

Mechanism of Action

The exact mechanism of action of N-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]phenyl}acetamide is not fully understood, but it is thought to involve inhibition of bacterial cell wall synthesis. Specifically, N-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]phenyl}acetamide is believed to inhibit the enzyme MurA, which is involved in the synthesis of peptidoglycan, a major component of bacterial cell walls.
Biochemical and Physiological Effects:
N-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]phenyl}acetamide has been shown to have minimal toxicity in vitro, making it a promising candidate for further development as an antimicrobial agent. In addition, N-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]phenyl}acetamide has been shown to have good stability in various biological fluids, indicating its potential for use in vivo.

Advantages and Limitations for Lab Experiments

One advantage of N-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]phenyl}acetamide is its broad-spectrum activity against a wide range of bacteria and fungi. However, one limitation of N-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]phenyl}acetamide is that it has not yet been extensively studied in vivo, so its efficacy and safety in animal models and humans are not yet fully understood.

Future Directions

There are several future directions for research on N-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]phenyl}acetamide. One area of interest is the development of new synthetic methods for N-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]phenyl}acetamide that are more efficient and scalable. Another area of interest is the further study of the mechanism of action of N-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]phenyl}acetamide, which could lead to the development of new antimicrobial agents with improved activity and selectivity. Finally, the in vivo efficacy and safety of N-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]phenyl}acetamide should be further studied, with the goal of eventually developing it as a clinically useful antimicrobial agent.

Synthesis Methods

N-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]phenyl}acetamide can be synthesized through a multi-step process that involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride with 4-aminophenylacetic acid. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]phenyl}acetamide has been studied extensively for its potential use as an antimicrobial agent. It has been shown to be effective against a wide range of bacteria, including both gram-positive and gram-negative species. In addition, N-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]phenyl}acetamide has also been shown to be effective against some fungal species.

properties

Molecular Formula

C16H16N2O5S

Molecular Weight

348.4 g/mol

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)phenyl]acetamide

InChI

InChI=1S/C16H16N2O5S/c1-11(19)17-12-2-4-13(5-3-12)18-24(20,21)14-6-7-15-16(10-14)23-9-8-22-15/h2-7,10,18H,8-9H2,1H3,(H,17,19)

InChI Key

DPROTBKANNVTMC-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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